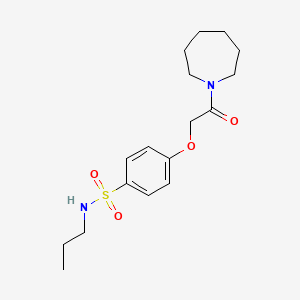
N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as PTAA, is a chemical compound with potential applications in scientific research. PTAA is a heterocyclic compound that contains a pyridine ring, an oxadiazole ring, and a phenoxyacetamide moiety. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of PTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. PTAA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
PTAA has been found to exhibit cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, PTAA has been studied for its potential as a fluorescent probe for imaging cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using PTAA in lab experiments include its potential as a cytotoxic agent for cancer cells and its potential as a fluorescent probe for imaging cancer cells. However, the limitations of using PTAA in lab experiments include its potential toxicity towards normal cells and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for the study of PTAA. One direction is to further study its mechanism of action and its potential as a cytotoxic agent for cancer cells. Another direction is to explore its potential as a fluorescent probe for imaging cancer cells. Additionally, PTAA could be modified to improve its selectivity towards certain types of cancer cells and reduce its toxicity towards normal cells.
Synthesemethoden
PTAA can be synthesized using various methods, including the reaction of 2-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with pyridine-3-carbaldehyde in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction, followed by a reduction step using sodium borohydride to yield PTAA.
Wissenschaftliche Forschungsanwendungen
PTAA has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. PTAA has also been studied for its potential as a fluorescent probe for imaging cancer cells.
Eigenschaften
IUPAC Name |
2-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-16-6-4-8-18(12-16)22-26-23(30-27-22)19-9-2-3-10-20(19)29-15-21(28)25-14-17-7-5-11-24-13-17/h2-13H,14-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSOTUBXZRODCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7686001.png)
![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)





